

3-Bromophenyl isothiocyanate chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromophenyl isothiocyanate

Cat. No.: B1330399

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Applications of **3-Bromophenyl isothiocyanate**

This guide provides an in-depth exploration of **3-Bromophenyl isothiocyanate**, a versatile chemical reagent with significant applications in organic synthesis and drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer field-proven insights into its synthesis, reactivity, and strategic application. We will delve into the causality behind experimental choices and provide validated protocols, grounding our discussion in authoritative references.

Core Physicochemical & Spectroscopic Profile

3-Bromophenyl isothiocyanate (3-BPI) is a bifunctional molecule featuring a bromine-substituted aromatic ring and a highly reactive isothiocyanate group. This combination makes it a valuable building block, where the isothiocyanate serves as a reactive handle for conjugation and the brominated ring offers a site for further structural diversification through cross-coupling reactions.

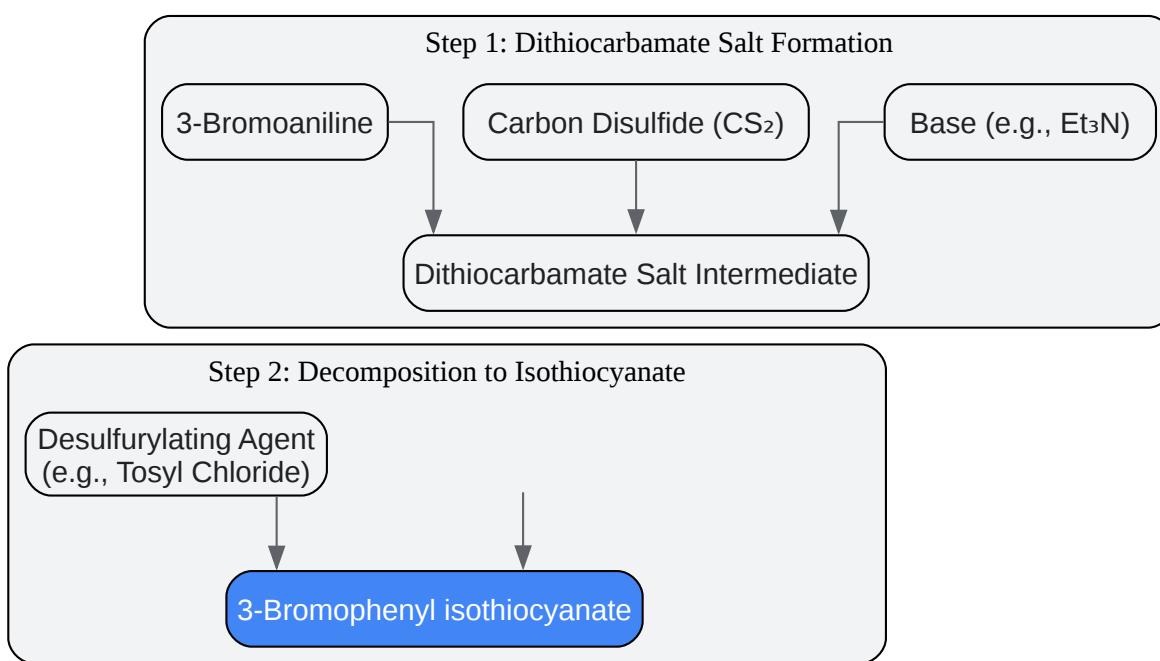
Physical and Chemical Properties

A summary of the key physicochemical properties of 3-BPI is presented below for quick reference. These parameters are critical for experimental design, safety considerations, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₄ BrNS	[1] [2]
Molecular Weight	214.08 g/mol	[1] [3]
CAS Number	2131-59-1	[1] [3]
Appearance	White to almost white powder or crystal; yellow liquid after melting	[3] [4]
Melting Point	26 °C	[5]
Boiling Point	256 °C (lit.)	[3] [5]
Density	1.50 g/cm ³	[5] [6]
Flash Point	113 °C (235.4 °F) - closed cup	[3]
Solubility	Soluble in organic solvents like THF, DCM, ethanol, and ether. Low water solubility (24.41 mg/L at 25 °C).	[4] [7]
SMILES	BrC1=CC=CC(=C1)N=C=S	[3]
InChIKey	ZMGMGHNOACSMQN- UHFFFAOYSA-N	[3]

Spectroscopic Signature

Confirming the identity and purity of 3-BPI is paramount. Its spectroscopic data reveals characteristic features.


- **Infrared (IR) Spectroscopy:** The most prominent feature is a strong, broad absorption band around 2000-2200 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the -N=C=S (isothiocyanate) group.
- **¹H NMR Spectroscopy:** The proton NMR spectrum will show complex multiplets in the aromatic region (typically δ 7.0-7.6 ppm), corresponding to the four protons on the disubstituted benzene ring.

- ^{13}C NMR Spectroscopy: The carbon spectrum is distinguished by the signal for the highly deshielded carbon of the isothiocyanate group, typically appearing around δ 130-140 ppm. Other aromatic carbon signals will also be present.[8]
- Mass Spectrometry (MS): The electron ionization mass spectrum shows a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio. The two highest peaks are observed at m/z 213 and 215.[1] [9]

Synthesis of 3-Bromophenyl isothiocyanate

The most common and direct route to synthesizing aryl isothiocyanates like 3-BPI is from the corresponding primary amine, 3-bromoaniline. Several methods exist, but those employing carbon disulfide or thiophosgene (or its safer equivalents) are prevalent.[10][11] The reaction with carbon disulfide is often preferred due to the high toxicity of thiophosgene.

The general principle involves converting the amine into a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate.[10]

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing 3-BPI from 3-bromoaniline.

Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol utilizes tosyl chloride as a desulfurylating agent to mediate the decomposition of the in-situ generated dithiocarbamate salt.[\[12\]](#)

Materials:

- 3-Bromoaniline
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N)
- p-Toluenesulfonyl chloride (TsCl)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:


- Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-bromoaniline (1.0 eq) and triethylamine (2.2 eq) in DCM.
- Dithiocarbamate Formation: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.5 eq) dropwise. The causality here is critical: CS₂ is highly reactive, and dropwise addition at low temperature controls the initial exothermic reaction. Stir the mixture at 0 °C for 30 minutes.
- Decomposition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. The tosyl chloride acts as an efficient sulfur scavenger,

activating the dithiocarbamate for elimination to the isothiocyanate.

- Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO_3 solution (to remove acidic byproducts like toluenesulfinic acid) and brine.
- Purification: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **3-Bromophenyl isothiocyanate**.

The Chemistry of the Isothiocyanate Group: A Potent Electrophile

The synthetic utility of 3-BPI is dominated by the reactivity of the isothiocyanate ($-\text{N}=\text{C}=\text{S}$) functional group. The central carbon atom is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms. This makes it an excellent target for a wide range of nucleophiles.[13]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromophenyl Isothiocyanate | C7H4BrNS | CID 16481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromophenyl isothiocyanate [webbook.nist.gov]
- 3. 3-溴苯基异硫氰酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. 3-BROMOPHENYL ISOTHIOCYANATE | 2131-59-1 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 3-Bromophenyl isothiocyanate [webbook.nist.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. cbijournal.com [cbijournal.com]
- 12. Isothiocyanate synthesis [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [3-Bromophenyl isothiocyanate chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330399#3-bromophenyl-isothiocyanate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com